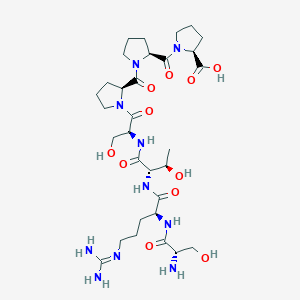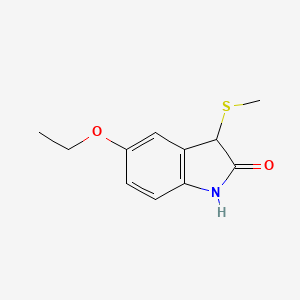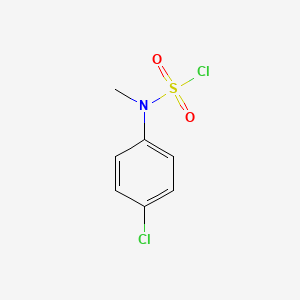
(4-Chlorophenyl)methylsulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white powder that is sensitive to moisture . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)methylsulfamyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfite, followed by oxidation with manganese dioxide . Another method involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the same basic reactions as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfone Derivatives: Formed from oxidation reactions.
Sulfide Derivatives: Formed from reduction reactions.
Scientific Research Applications
(4-Chlorophenyl)methylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the development of drugs, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylsulfamyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modify proteins by reacting with amino acid residues, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methanesulfonyl chloride
- (4-Chlorophenyl)methylsulfone
- (4-Chlorophenyl)methylsulfide
Uniqueness
(4-Chlorophenyl)methylsulfamyl chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with nucleophiles and its ability to form stable sulfonamide derivatives distinguish it from other similar compounds .
Properties
CAS No. |
868622-96-2 |
|---|---|
Molecular Formula |
C7H7Cl2NO2S |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10(13(9,11)12)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
QWJYHEJXSQDOEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
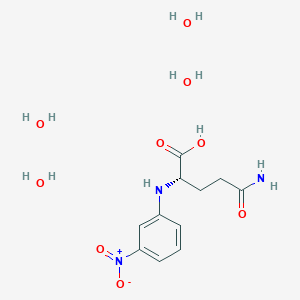
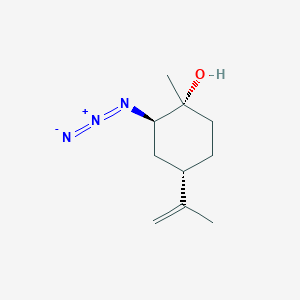



![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
